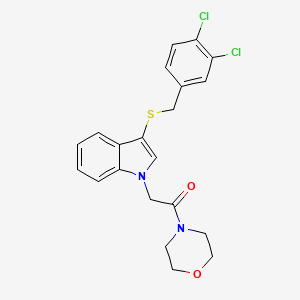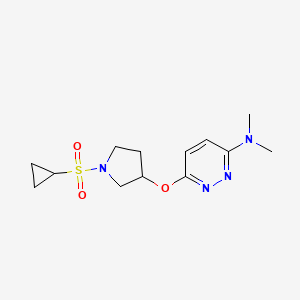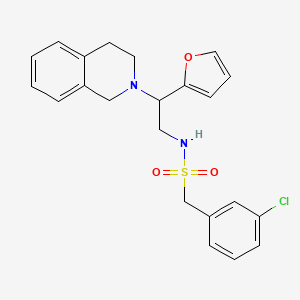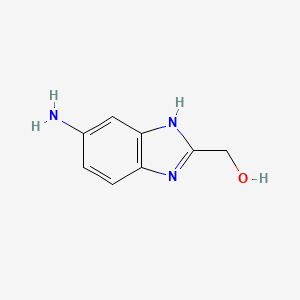
2-(3-((3,4-二氯苄基)硫)-1H-吲哚-1-基)-1-吗啉代乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique structure combining an indole moiety, a morpholine ring, and a dichlorobenzyl thioether group
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity has been explored, including its interactions with specific enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the dichlorobenzyl thioether group and the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
作用机制
The mechanism of action of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(3-((3,4-dichlorobenzyl)thio)-1H-indole: A related compound with a similar structure but lacking the morpholine ring.
1-morpholinoethanone derivatives: Compounds with the morpholine ring but different substituents on the indole moiety.
Dichlorobenzyl thioether compounds: Molecules featuring the dichlorobenzyl thioether group but different core structures.
Uniqueness
2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone stands out due to its combination of structural features, which confer unique chemical and biological properties
属性
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2S/c22-17-6-5-15(11-18(17)23)14-28-20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYRCCBBNGHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide](/img/structure/B2550526.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2550527.png)
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2550532.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2550536.png)
![4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2550540.png)



![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)
![4-(4-chlorophenyl)-11-cyclopropyl-13-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2550549.png)
